1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
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Overview
Description
1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The dihydrochloride form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method includes the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine coreThe final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
- 1-{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
- 1-{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
- Imidazo[1,2-a]pyrimidines
Uniqueness: 1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride is unique due to the presence of both 6 and 8 methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .
Properties
Molecular Formula |
C10H15Cl2N3 |
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Molecular Weight |
248.15 g/mol |
IUPAC Name |
(6,8-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-3-8(2)10-12-9(4-11)6-13(10)5-7;;/h3,5-6H,4,11H2,1-2H3;2*1H |
InChI Key |
KXHREIVBDZTSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)CN)C.Cl.Cl |
Origin of Product |
United States |
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